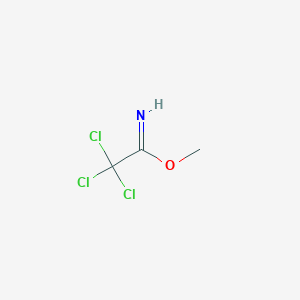

Methyl 2,2,2-trichloroacetimidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl3NO/c1-8-2(7)3(4,5)6/h7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBINJLTBZWRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236770 | |

| Record name | Ethanimidic acid, 2,2,2-trichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2533-69-9 | |

| Record name | Ethanimidic acid, 2,2,2-trichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2533-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2,2-trichloroacetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002533699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2533-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidic acid, 2,2,2-trichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,2-trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,2,2-trichloroacetimidate for Researchers and Drug Development Professionals

Introduction: Methyl 2,2,2-trichloroacetimidate, a versatile and reactive reagent, holds a significant position in modern organic synthesis, particularly within the realms of carbohydrate chemistry and natural product synthesis. Its utility stems from its ability to act as an efficient electrophile for the introduction of the methyl group, and more broadly, as a precursor to various alkylating agents under mild acidic conditions. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound is a colorless to pale yellow liquid with a characteristic odor. Its high reactivity is attributed to the electron-withdrawing trichloromethyl group, which makes the imidate carbon highly susceptible to nucleophilic attack. The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄Cl₃NO | [1][2] |

| Molecular Weight | 176.43 g/mol | [1][2] |

| CAS Number | 2533-69-9 | [1][2] |

| Boiling Point | 148-149 °C (lit.) | [1][3][4] |

| Density | 1.425 g/mL at 25 °C (lit.) | [1][3][4] |

| Refractive Index (n20/D) | 1.478 (lit.) | [1][3] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1][2] |

| Solubility | Soluble in various organic solvents. | |

| Appearance | Colorless to pale yellow liquid | [5] |

Synthesis and Reaction Mechanisms

The synthesis of this compound and its subsequent reactions are central to its application in organic chemistry. The following sections detail the synthetic protocol and the mechanistic pathways of its key reactions.

General Synthesis of Trichloroacetimidates

The most common method for preparing trichloroacetimidates involves the base-catalyzed addition of an alcohol to trichloroacetonitrile (B146778). This reaction is generally high-yielding and proceeds under mild conditions.

Lewis Acid-Catalyzed Activation and Alkylation

A key feature of trichloroacetimidates is their activation by catalytic amounts of a Lewis or Brønsted acid.[1] This activation generates a highly reactive electrophile, which is then readily attacked by a nucleophile (e.g., an alcohol or a carboxylic acid). The reaction is believed to proceed through the formation of a carbocationic intermediate.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a trichloroacetimidate and its application in O-glycosylation and alcohol protection. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: Synthesis of (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester

This protocol, adapted from Organic Syntheses, details a general and reliable method for the preparation of a trichloroacetimidate from an alcohol.[6]

Materials:

-

trans-2-hexen-1-ol (3.3 mL, 27.8 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.84 mL, 5.6 mmol)

-

Methylene (B1212753) chloride (CH₂Cl₂), anhydrous (170 mL)

-

Trichloroacetonitrile (4.2 mL, 42 mmol)

-

500 mL round-bottomed flask

-

Stirring bar

-

Ice/water bath

-

Syringe

Procedure:

-

Flame-dry a 500 mL round-bottomed flask equipped with a stirring bar under a stream of nitrogen and allow it to cool to room temperature.

-

Charge the flask with trans-2-hexen-1-ol, DBU, and anhydrous methylene chloride.

-

Cool the solution to 4 °C using an ice/water bath.

-

Add trichloroacetonitrile via syringe over five minutes. The reaction mixture will change color from clear to orange.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically within 1 hour). Use 10% ethyl acetate (B1210297) in hexanes as the eluent. The product will have a higher Rf value than the starting alcohol.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica (B1680970) gel if necessary.

Protocol 2: O-Glycosylation using a Trichloroacetimidate Donor

This protocol describes a general procedure for the formation of a glycosidic bond using a trichloroacetimidate donor and a glycosyl acceptor, a cornerstone reaction in carbohydrate synthesis.[7]

Materials:

-

Glycosyl trichloroacetimidate donor (1.0–3.0 equiv.)

-

Glycosyl acceptor (1.0 equiv.)

-

Anhydrous toluene

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1–0.5 equiv.)

-

Activated molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Pre-treatment:

-

To a pear-shaped flask, add the glycosyl acceptor and the trichloroacetimidate donor. Remove residual water by azeotropic distillation with anhydrous toluene.

-

Place the flask under high vacuum for at least 3 hours.

-

In a separate two-necked round-bottom flask, activate molecular sieves by heating at 300°C for 2 hours under vacuum.

-

-

Glycosylation Reaction:

-

Under an argon atmosphere, dissolve the dried donor and acceptor in anhydrous CH₂Cl₂.

-

Transfer this solution via cannula to the flask containing the activated molecular sieves.

-

Stir the mixture at the appropriate temperature (typically between -80°C and 0°C) for 1 hour.

-

Add TMSOTf dropwise to the suspension.

-

Monitor the reaction by TLC until the trichloroacetimidate donor is completely consumed.

-

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.

-

Transfer the filtrate to a separatory funnel and wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting glycoside by silica gel chromatography.

-

Protocol 3: Protection of Alcohols using p-Methylbenzyl 2,2,2-Trichloroacetimidate

This protocol outlines the use of a trichloroacetimidate for the protection of an alcohol as a p-methylbenzyl (MBn) ether, a common protecting group strategy in multi-step synthesis.[8]

Materials:

-

Alcohol to be protected (1.0 equiv.)

-

p-Methylbenzyl 2,2,2-trichloroacetimidate (1.5 equiv.)

-

Zinc(II) triflate (Zn(OTf)₂) (catalytic amount)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

To a solution of the alcohol in anhydrous diethyl ether, add p-methylbenzyl 2,2,2-trichloroacetimidate.

-

Add a catalytic amount of zinc(II) triflate to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a reaction involving this compound.

Applications in Drug Development

This compound and its derivatives are invaluable tools in drug development due to their role in the synthesis of complex molecules with biological activity. Key applications include:

-

Synthesis of Glycoconjugates: The ability to form glycosidic bonds stereoselectively is crucial for the synthesis of glycoconjugate drugs, vaccines, and probes for studying biological systems.

-

Natural Product Synthesis: Many natural products with therapeutic potential possess complex architectures that can be accessed through reactions employing trichloroacetimidates for alkylation and protection of sensitive functional groups.[9]

-

Heterocyclic Chemistry: This reagent serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.[2] For instance, it has been used as a starting material in the synthesis of novel bibenzimidazole oligomers and polymers.[1][4]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[11]

References

- 1. 2,2,2-トリクロロアセトイミド酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 2533-69-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. surface.syr.edu [surface.syr.edu]

- 10. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methyl 2,2,2-trichloroacetimidate: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2,2-trichloroacetimidate (CAS No. 2533-69-9) is a highly reactive and versatile reagent, pivotal in modern organic synthesis. Valued for its ability to act as an efficient electrophile, it serves as a cornerstone in the formation of esters, ethers, and glycosidic bonds, as well as in the synthesis of complex heterocyclic systems. Its utility is particularly pronounced in carbohydrate chemistry and in the protection of sensitive hydroxyl groups during the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an in-depth overview of its chemical properties, reactivity, and established experimental protocols.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its high reactivity stems from the electron-withdrawing trichloromethyl group, which makes the imidate carbon highly electrophilic and the imidate group an excellent leaving group upon protonation.

Quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 2533-69-9 | [3][4][5] |

| Molecular Formula | C₃H₄Cl₃NO | [3][4][5] |

| Molecular Weight | 176.43 g/mol | [4][6][7] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][8] |

| Boiling Point | 148-149 °C (lit.) | [9][10][11] |

| Melting Point | -30 °C | [4] |

| Density | 1.425 - 1.51 g/cm³ at 25 °C | [3][4][10][11] |

| Refractive Index (n20/D) | 1.4770 - 1.4800 (lit.) | [1][4][11] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [4][11] |

| Storage Temperature | 2-8°C | [6][10][11] |

| Solubility | Soluble in various organic solvents | [9] |

| SMILES | COC(=N)C(Cl)(Cl)Cl | [11][12][13] |

| InChI Key | OGBINJLTBZWRRB-UHFFFAOYSA-N | [11][12][13] |

Spectroscopic Data Profile

| Spectroscopy | Expected Signals |

| ¹H NMR | A singlet for the methoxy (B1213986) (-OCH₃) protons, expected around 3.5-4.0 ppm. A broad singlet for the imine (-NH) proton, which can be variable and may exchange with D₂O. |

| ¹³C NMR | A signal for the methoxy carbon (-OCH₃) around 50-60 ppm. A signal for the imidate carbon (C=N) in the range of 150-165 ppm. A signal for the trichloromethyl carbon (-CCl₃), typically found around 90-100 ppm. |

| Infrared (IR) | N-H stretching vibration around 3300-3400 cm⁻¹. C=N stretching absorption in the region of 1640-1690 cm⁻¹. C-O stretching band between 1000-1300 cm⁻¹. Strong C-Cl stretching absorptions, typically observed in the 600-850 cm⁻¹ range. |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilicity of the imidate carbon. Activation, typically by a Brønsted or Lewis acid, transforms the imidate into an excellent leaving group (trichloroacetamide), facilitating nucleophilic attack.

O-Alkylation and Esterification

Trichloroacetimidates are extensively used to form ethers and esters under mild conditions, often without the need for an external catalyst. The carboxylic acid substrate itself is frequently acidic enough to protonate the imidate, initiating the reaction.[6] This "symbiotic activation" avoids harsh conditions that could decompose sensitive substrates.

Glycosylation Reactions

In carbohydrate chemistry, the trichloroacetimidate (B1259523) method, pioneered by Schmidt, is a premier strategy for the stereoselective formation of glycosidic bonds.[12] Glycosyl trichloroacetimidates, prepared from the corresponding hemiacetals, are activated by catalytic amounts of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) to react with a glycosyl acceptor. This method is central to the synthesis of complex oligosaccharides and glycoconjugates. The stereochemical outcome can be influenced by the choice of catalyst, solvent, and temperature.

Acid-Catalyzed Rearrangement

In the absence of a strong nucleophile, trichloroacetimidates can undergo a thermal or acid-catalyzed rearrangement to form the more stable N-trichloroacetyl compounds (amides).[12] This transformation, akin to a Chapman rearrangement, provides a synthetic route to protected amines.

Synthesis of Heterocyclic Compounds

This compound serves as a key starting material in the synthesis of various heterocyclic structures, such as novel bibenzimidazole oligomers and polymers.[3][4][10][11]

Experimental Protocols

The following sections detail generalized procedures for the synthesis and key reactions of this compound.

Protocol 1: Synthesis of this compound

This procedure is based on the general method for synthesizing alkyl trichloroacetimidates from an alcohol and trichloroacetonitrile (B146778).

Materials:

-

Trichloroacetonitrile (CCl₃CN)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

-

Anhydrous dichloromethane (B109758) (DCM) or Diethyl Ether

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methanol (1.0 equiv.) and trichloroacetonitrile (1.1-1.5 equiv.) in anhydrous DCM.

-

Cool the solution to 0-4 °C using an ice bath.

-

Slowly add a catalytic amount of a base, such as DBU (0.05-0.1 equiv.) or K₂CO₃, to the stirred solution.

-

Allow the reaction to stir vigorously at low temperature and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

-

The crude product can be purified by filtration through a short plug of silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: Promoter-Free Esterification of Carboxylic Acids

This protocol describes the direct esterification of a carboxylic acid using an alkyl trichloroacetimidate without an external catalyst.

Materials:

-

Carboxylic acid

-

This compound

-

Anhydrous toluene (B28343) or other high-boiling, non-polar solvent

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv.) in anhydrous toluene, add this compound (1.5-2.0 equiv.).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 18-24 hours, monitoring for the disappearance of the starting material by TLC.[6]

-

After completion, allow the mixture to cool to room temperature and concentrate in vacuo.

-

The resulting residue contains the desired methyl ester and the trichloroacetamide (B1219227) byproduct.

-

Purify the crude product by silica gel chromatography to isolate the pure ester. The trichloroacetamide byproduct is typically more polar and can be easily separated.

Protocol 3: Lewis Acid-Catalyzed Glycosylation

This is a generalized procedure for the coupling of a glycosyl trichloroacetimidate donor with a glycosyl acceptor.

Materials:

-

Glycosyl trichloroacetimidate donor

-

Glycosyl acceptor (containing a free hydroxyl group)

-

Activated molecular sieves (3Å or 4Å)

-

Lewis Acid catalyst (e.g., TMSOTf or BF₃·OEt₂)

-

Anhydrous DCM or other suitable aprotic solvent

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.), glycosyl trichloroacetimidate donor (1.2-1.5 equiv.), and freshly activated powdered molecular sieves.

-

Add anhydrous DCM via cannula and stir the suspension at room temperature for 30-60 minutes.

-

Cool the reaction mixture to the desired temperature (typically between -80 °C and 0 °C).

-

Slowly add a solution of the Lewis acid catalyst (0.1-0.5 equiv.) in anhydrous DCM to the cold suspension.

-

Stir the reaction at this temperature and monitor its progress by TLC until the donor is consumed.

-

Quench the reaction by adding a base, such as triethylamine (B128534) or saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature, filter through a pad of celite to remove the molecular sieves, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting disaccharide by silica gel chromatography.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[9][11] It is also a combustible liquid.[11] When handling this reagent, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9] All operations should be conducted in a well-ventilated fume hood. Avoid exposure to high temperatures and open flames.[9]

Conclusion

This compound is a powerful and enabling reagent for a variety of critical transformations in organic synthesis. Its predictable reactivity, coupled with the mild conditions often required for its use, makes it an invaluable tool for chemists in academic research and the pharmaceutical industry. A thorough understanding of its properties and reaction protocols allows for its effective application in the construction of complex molecular architectures.

References

- 1. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum [chemicalbook.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,2,2-三氯乙酰亚胺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,2,2-Trichloroacetamide(594-65-0) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. lookchem.com [lookchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. PubChemLite - this compound (C3H4Cl3NO) [pubchemlite.lcsb.uni.lu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Methyl trichloroacetate(598-99-2) IR Spectrum [m.chemicalbook.com]

- 13. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Synthesis of Methyl 2,2,2-trichloroacetimidate from Trichloroacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2,2-trichloroacetimidate is a versatile and reactive intermediate widely employed in organic synthesis, particularly in the protection of alcohols and the formation of glycosidic bonds. Its synthesis from the readily available starting materials, trichloroacetonitrile (B146778) and methanol (B129727), is a crucial process for laboratories engaged in complex molecule synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, a summary of reaction conditions, and a mechanistic overview. The information presented is intended to equip researchers with the necessary knowledge to efficiently and safely produce this valuable reagent.

Introduction

The trichloroacetimidate (B1259523) group is a powerful tool in modern organic chemistry. Trichloroacetimidates are prized for their ability to act as excellent leaving groups under acidic conditions, facilitating the formation of new carbon-heteroatom bonds. This compound, in particular, serves as a key reagent for the methylation of alcohols and other nucleophiles. The synthesis of this compound is typically achieved through the base-catalyzed addition of methanol to trichloroacetonitrile. This reaction is generally high-yielding and proceeds under mild conditions, making it an attractive method for both small-scale and large-scale preparations.

Reaction Mechanism and Logic

The synthesis of this compound proceeds via a base-catalyzed nucleophilic addition of methanol to the electrophilic carbon atom of the nitrile group in trichloroacetonitrile. The reaction mechanism can be summarized in the following steps:

-

Deprotonation of Methanol: A base, typically a non-nucleophilic amine such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal hydride like sodium hydride (NaH), deprotonates methanol to form the more nucleophilic methoxide (B1231860) anion.

-

Nucleophilic Attack: The methoxide anion attacks the electrophilic carbon of the nitrile group in trichloroacetonitrile. The strong electron-withdrawing effect of the trichloromethyl group enhances the electrophilicity of the nitrile carbon, facilitating this attack.

-

Protonation: The resulting anionic intermediate is protonated, either by the conjugate acid of the base or by a proton source in the workup, to yield the final product, this compound.

The overall transformation is an equilibrium process, but the formation of the stable imidate product drives the reaction to completion.

An In-depth Technical Guide to the Mechanism of Action of Methyl 2,2,2-trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trichloroacetimidate and its derivatives, particularly O-glycosyl trichloroacetimidates, are powerful reagents in modern organic synthesis. Their utility stems from the trichloroacetimidate (B1259523) group being an excellent leaving group under acidic conditions, facilitating a range of chemical transformations. This guide provides a comprehensive overview of the core mechanisms of action of these reagents, with a focus on their application in glycosylation reactions, the Overman rearrangement, and as protecting groups for alcohols. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Core Applications and Mechanisms of Action

The reactivity of 2,2,2-trichloroacetimidates is centered around the activation of the imidate nitrogen by a Brønsted or Lewis acid. This protonation or coordination enhances the leaving group ability of the trichloroacetamide (B1219227) moiety, enabling nucleophilic attack at the carbon to which the imidate is attached.

O-Glycosylation Reactions

The most prominent application of trichloroacetimidates is in the synthesis of glycosides, a critical transformation in carbohydrate chemistry and drug development. O-Glycosyl trichloroacetimidates serve as versatile glycosyl donors.

Mechanism: The glycosylation reaction is typically promoted by a catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a Brønsted acid.[1] The reaction can proceed through different pathways, influencing the stereochemical outcome at the anomeric center.

-

Sₙ1-like Mechanism: In the presence of a strong Lewis acid and in a polar, non-coordinating solvent, the reaction often proceeds through an oxocarbenium ion intermediate. This pathway can lead to a mixture of anomeric products, with the thermodynamic product often being favored. The stereoselectivity is highly dependent on the reaction temperature, with lower temperatures generally favoring better selectivity.[2]

-

Sₙ2-like Mechanism: A direct displacement of the activated trichloroacetimidate by the glycosyl acceptor can also occur. This pathway leads to an inversion of configuration at the anomeric center. Cooperative catalysis, where the catalyst activates both the donor and the acceptor, can promote an Sₙ2-like mechanism, leading to high stereoselectivity.[2]

-

Neighboring Group Participation: If a participating group (e.g., an acetyl or benzoyl group) is present at the C-2 position of the glycosyl donor, it can form a cyclic intermediate (an acetoxonium or benzoxonium (B1193998) ion) after the departure of the leaving group. Subsequent attack by the glycosyl acceptor occurs from the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage with high stereoselectivity.

Side Reaction: Formation of N-Glycosyl Trichloroacetamide

A common side product in these reactions is the corresponding N-glycosyl trichloroacetamide.[3] Isotopic labeling studies have shown that this byproduct is formed through an intermolecular aglycon transfer mechanism, rather than a direct intramolecular rearrangement.[4][5] In this pathway, an activated donor species is attacked by the nitrogen of another trichloroacetimidate molecule.[4]

Experimental Protocol: General Procedure for TMSOTf-activated Glycosylation

-

Preparation: The glycosyl donor (1.3 equivalents) and glycosyl acceptor (1.0 equivalent) are dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂) and anhydrous dioxane (5.0 mL/mmol of donor). Activated 4Å molecular sieves (50 mg/mL of solvent) are added, and the mixture is stirred for 30 minutes at room temperature.[6]

-

Reaction: The mixture is cooled to the desired temperature (e.g., -30 °C, 0 °C, or room temperature).[6] Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.075 mmol/mmol of donor) is added dropwise.[6] The reaction is stirred at this temperature until thin-layer chromatography (TLC) indicates the completion of the reaction. For armed donors, the reaction is typically complete within 30 minutes.[6]

-

Work-up: The reaction is quenched by the addition of a solid base (e.g., sodium bicarbonate or triethylamine). The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to afford the desired glycoside.

Quantitative Data on Glycosylation Reactions

The stereoselectivity and yield of trichloroacetimidate-based glycosylations are highly dependent on the catalyst, solvent, temperature, and the nature of the donor and acceptor. Below is a summary of representative data.

| Donor | Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| Glucosyl trichloroacetimidate (α) | Methanol | TMSOTf (10) | CH₂Cl₂ | 0 | - | 1:1 | [2] |

| Glucosyl trichloroacetimidate (α) | Methanol | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 | - | 1:1 | [2] |

| Glucosyl trichloroacetimidate (α) | Phenol | [PhenH]⁺[BF₄]⁻ (15) | Et₂O | 25 | 85 | 1:>25 | [2] |

| Mannosyl trichloroacetimidate (α) | Secondary Alcohol | NOBF₄ | CH₂Cl₂ | -15 | 84 | - | [7] |

The Overman Rearrangement

The Overman rearrangement is a powerful[2][2]-sigmatropic rearrangement of allylic trichloroacetimidates to the corresponding allylic trichloroacetamides.[8][9] This reaction provides a reliable method for the synthesis of allylic amines with a 1,3-transposition of the alcohol and amine functionalities.[8]

Mechanism: The reaction proceeds through a concerted, suprafacial rearrangement involving a six-membered, chair-like transition state, analogous to the Claisen rearrangement.[1][10] The formation of the stable amide bond provides the thermodynamic driving force for the reaction, making it irreversible.[1] The rearrangement can be induced thermally or by using transition metal catalysts such as Pd(II) or Hg(II) salts.[8][9]

Experimental Protocol: Two-Step Overman Rearrangement

Step 1: Formation of the Allylic Trichloroacetimidate

-

An allylic alcohol (1.0 eq) is dissolved in an appropriate solvent such as CH₂Cl₂ (0.1-0.2 M).[1]

-

A catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq), is added, and the solution is cooled to 0 °C.[1]

-

Trichloroacetonitrile (1.5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[1]

-

The solution is concentrated, and the crude imidate is purified by flash column chromatography on silica gel.[1]

Step 2:[2][2]-Sigmatropic Rearrangement

-

The purified trichloroacetimidate (1.0 eq) is dissolved in a suitable solvent (e.g., CH₂Cl₂).[1]

-

For catalyzed reactions, a catalyst such as R-(–)-COP-Cl (5.0 mol%) is added.[1]

-

The reaction mixture is stirred at room temperature or heated to induce the rearrangement. The progress is monitored by TLC.

-

Upon completion, the solution is concentrated, and the resulting allylic trichloroacetamide is purified by flash column chromatography.[1]

Protection of Alcohols

Trichloroacetimidates are also widely used as reagents for the protection of alcohols, particularly for introducing acid-labile protecting groups like the p-methoxybenzyl (PMB) ether.

Mechanism: The reaction is typically carried out in the presence of a catalytic amount of a strong acid, which protonates the imidate nitrogen. The alcohol then acts as a nucleophile, displacing the trichloroacetamide leaving group to form the corresponding ether.

Experimental Protocol: General Procedure for Alcohol Protection

-

The alcohol to be protected is dissolved in a dry, non-polar solvent (e.g., dichloromethane or a mixture of cyclohexane (B81311) and dichloromethane).

-

The corresponding trichloroacetimidate reagent (e.g., p-methoxybenzyl 2,2,2-trichloroacetimidate) (1.2-1.5 equivalents) is added.

-

A catalytic amount of a Lewis or Brønsted acid (e.g., triflic acid, TMSOTf, or BF₃·OEt₂) is added at a low temperature (e.g., -40 °C to 0 °C).

-

The reaction is stirred and allowed to warm to room temperature. The progress is monitored by TLC.

-

Upon completion, the reaction is quenched with a basic solution (e.g., saturated aqueous sodium bicarbonate).

-

The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

-

The crude product is purified by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanisms for trichloroacetimidate-mediated glycosylation.

Caption: The Overman Rearrangement workflow.

Caption: Mechanism of alcohol protection using trichloroacetimidates.

References

- 1. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 2. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl Trichloroacetimidate Derivatives [organic-chemistry.org]

- 8. Overman Rearrangement [organic-chemistry.org]

- 9. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

Methyl 2,2,2-trichloroacetimidate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2,2-trichloroacetimidate is a versatile and reactive reagent widely employed in organic synthesis, particularly in the construction of complex molecules and in the development of novel pharmaceuticals. Its utility in forming esters, glycosidic bonds, and various heterocyclic systems makes it an invaluable tool for chemists. However, its reactivity also necessitates a thorough understanding of its properties and hazards to ensure safe handling and disposal. This technical guide provides an in-depth overview of the safety, handling, and key applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental setups. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₃NO | [1][2] |

| Molecular Weight | 176.43 g/mol | [1][3] |

| CAS Number | 2533-69-9 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 148-149 °C (at 760 mmHg) | [3][5] |

| Melting Point | -30 °C | [1] |

| Density | 1.425 - 1.51 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n20/D) | 1.478 | [1][3] |

| Flash Point | 73.9 - 74 °C (closed cup) | [1][3] |

| Solubility | Soluble in various organic solvents | [5] |

| Vapor Pressure | 5.34 mmHg at 25°C | [1] |

| Storage Temperature | 0-8 °C | [1][3][6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The Globally Harmonized System (GHS) classifications and associated precautionary statements are summarized below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Codes |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Primary Routes of Exposure: Inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[5][7]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[5][7]

-

Skin and Body Protection: A lab coat and, if there is a risk of splashing, an apron or coveralls.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[5] If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.[9]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[5][10] Avoid breathing vapors or mist.[11] Avoid contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is between 0-8 °C.[1][3][6] It is sensitive to moisture and heat.

First Aid Measures

In case of exposure, the following first aid procedures should be followed immediately:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[9] Do not allow the chemical to enter drains or waterways.

Experimental Protocols and Applications

This compound is a valuable reagent in a variety of organic transformations. Below are detailed methodologies for some of its key applications.

General Procedure for the Formation of Trichloroacetimidates from Alcohols

This procedure describes the activation of an alcohol to a trichloroacetimidate (B1259523), which can then be used in subsequent reactions.

Materials:

-

Alcohol (1.0 equiv)

-

Trichloroacetonitrile (B146778) (1.5 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane.[5]

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) to the solution.[5]

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trichloroacetonitrile (1.5 equiv) to the cooled solution.[5]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired trichloroacetimidate.[5]

Stereoselective O-Glycosylation using a Glycosyl Trichloroacetimidate Donor

This protocol outlines a general procedure for the formation of a glycosidic bond, a critical reaction in carbohydrate chemistry and the synthesis of many natural products.

Materials:

-

Glycosyl trichloroacetimidate donor (1.0 equiv)

-

Glycosyl acceptor (alcohol) (1.2 equiv)

-

Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), 0.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add a solution of the glycosyl trichloroacetimidate donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane.

-

Cool the mixture to the appropriate temperature (typically between -78 °C and 0 °C, depending on the substrates and desired stereoselectivity).

-

Slowly add the Lewis acid catalyst (e.g., TMSOTf, 0.1 equiv) to the reaction mixture.

-

Stir the reaction at this temperature for the required time (typically 30 minutes to several hours), monitoring by TLC.

-

Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or triethylamine).

-

Allow the mixture to warm to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.

Synthesis of Bibenzimidazole Oligomers

This compound serves as a key starting material for the synthesis of novel bibenzimidazole oligomers and polymers.[1] The following is a representative procedure based on the reported synthesis.

Materials:

-

This compound (1.0 equiv)

-

Aromatic tetraamine (B13775644) (e.g., 3,3'-diaminobenzidine) (0.5 equiv)

-

Solvent (e.g., N,N-dimethylformamide (DMF) or polyphosphoric acid (PPA))

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic tetraamine (0.5 equiv) in the chosen solvent under a nitrogen atmosphere.

-

Add this compound (1.0 equiv) to the solution.

-

Heat the reaction mixture to an elevated temperature (the exact temperature will depend on the solvent and specific monomers, but can range from 100 °C to over 200 °C) and stir for several hours to effect polymerization.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., viscosity measurements or spectroscopic analysis of aliquots).

-

Upon reaching the desired degree of polymerization, cool the reaction mixture.

-

Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., water or methanol).

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with water to remove any residual solvent and byproducts.

-

Dry the polymer under vacuum at an elevated temperature.

Visualizing Workflows

To further aid in the safe and effective use of this compound, the following diagrams illustrate key logical and experimental workflows.

Caption: General safety and handling workflow for this compound.

Caption: A typical experimental workflow involving this compound.

References

- 1. Efficient synthesis and characterization of novel bibenzimidazole oligomers and polymers as potential conjugated chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20170145162A1 - Method of making polybenzimidazole - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. benicewiczgroup.com [benicewiczgroup.com]

Technical Guide: Stability and Storage of Methyl 2,2,2-trichloroacetimidate

Introduction

Methyl 2,2,2-trichloroacetimidate (CAS No. 2533-69-9) is a versatile and reactive reagent widely employed in organic synthesis.[1][2][3] Its primary application lies in the methylation of alcohols and carboxylic acids under mild, often neutral or acid-catalyzed conditions, forming methyl ethers and methyl esters, respectively.[4][5] The reactivity of the trichloroacetimidate (B1259523) group stems from its ability to form a stable trichloroacetamide (B1219227) leaving group upon activation.[4][6] However, this inherent reactivity also makes the compound susceptible to degradation if not handled and stored correctly. This guide provides an in-depth overview of the stability profile, recommended storage conditions, and analytical methods for assessing the purity of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for safe handling and for understanding the compound's stability characteristics.

| Property | Value | Citations |

| CAS Number | 2533-69-9 | [2][7][8][9][10] |

| Molecular Formula | C₃H₄Cl₃NO | [2][9][11] |

| Molecular Weight | 176.43 g/mol | [2][9] |

| Appearance | Clear, colorless to light yellow liquid | [2][11] |

| Boiling Point | 148-149 °C (lit.) | [2][3][8][9] |

| Density | ~1.425 g/mL at 25 °C (lit.) | [2][3][8][9] |

| Refractive Index | n20/D 1.478 (lit.) | [1][2][8][9] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [2][8] |

| Purity (Typical) | ≥97% | [1][2][11][12] |

Stability Profile

This compound is a combustible liquid that is primarily sensitive to moisture and acidic conditions.[2] Understanding these sensitivities is critical to maintaining its purity and reactivity.

Moisture Sensitivity and Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. The imino functional group is susceptible to attack by water, a reaction that can be catalyzed by both acids and bases. The reaction involves the protonation of the imino nitrogen, which enhances the electrophilicity of the imidate carbon, followed by nucleophilic attack by water. This process ultimately leads to the formation of methanol (B129727) and stable trichloroacetamide. Due to this sensitivity, exposure to atmospheric moisture or wet solvents must be strictly avoided. In synthetic procedures, excess trichloroacetimidate is sometimes intentionally quenched by the addition of aqueous acid, highlighting its susceptibility to hydrolysis.[4][13]

Thermal Stability

The compound has a relatively high boiling point (148-149 °C) and a flash point of 74 °C.[2][3][8][9] While stable at recommended storage temperatures, prolonged exposure to high heat should be avoided as it can accelerate decomposition. Thermal decomposition of related compounds can proceed through various pathways, and in a complex mixture, high temperatures could initiate unintended reactions.

Chemical Incompatibility

-

Strong Acids: Reacts readily with strong acids, which catalyze its decomposition.[4][13]

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.

-

Nucleophiles: As an alkylating agent, it will react with a wide range of nucleophiles, including alcohols, amines, and thiols. This is its intended reactivity but underscores the need to store it away from such compounds.

Recommended Storage and Handling Conditions

To ensure the long-term stability and efficacy of this compound, the following storage and handling procedures are mandatory.

| Condition | Recommendation | Rationale | Citations |

| Temperature | 2°C to 8°C | Refrigeration slows down potential degradation pathways and reduces vapor pressure. | [1][2][7][9][10] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents exposure to atmospheric moisture, thereby minimizing hydrolysis. | |

| Container | Tightly sealed, amber glass bottle. | Prevents moisture ingress and protects from light, although specific photostability data is not prevalent. | |

| Handling | Use dry solvents and glassware. Handle under inert atmosphere conditions whenever possible. | To prevent contamination with water and subsequent degradation. |

Experimental Protocol: Stability Assessment by Gas Chromatography (GC)

Regularly assessing the purity of the reagent is crucial, especially for sensitive applications. Gas chromatography with a Flame Ionization Detector (GC-FID) is a suitable method for this purpose.

Objective

To quantify the purity of a this compound sample and detect the presence of degradation products, such as trichloroacetamide.

Methodology

-

Standard Preparation:

-

Accurately weigh approximately 50 mg of a high-purity reference standard of this compound.

-

Dissolve in 10.0 mL of anhydrous dichloromethane (B109758) in a volumetric flask to create a ~5 mg/mL standard solution.

-

-

Sample Preparation:

-

Using the same procedure, prepare a sample solution from the batch to be tested.

-

-

GC-FID Conditions (Example):

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (Split ratio 50:1).

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 220 °C.

-

Hold: Hold at 220 °C for 5 minutes.

-

-

Detector: FID at 280 °C.

-

-

Analysis:

-

Inject the standard and sample solutions.

-

Identify the peak for this compound based on the retention time from the standard run.

-

Calculate the purity of the sample using the area percent method:

-

Purity (%) = (Area of MTA peak / Total area of all peaks) x 100

-

-

References

- 1. lookchem.com [lookchem.com]

- 2. 2,2,2-三氯乙酰亚胺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 2533-69-9 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. surface.syr.edu [surface.syr.edu]

- 7. This compound, 25 g, CAS No. 2533-69-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 8. chembk.com [chembk.com]

- 9. This compound 98 2533-69-9 [sigmaaldrich.com]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound, 98% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2,2,2-trichloroacetimidate (CAS: 2533-69-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2,2,2-trichloroacetimidate, a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and the mechanisms of its primary reactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a range of properties that make it a valuable tool in chemical synthesis.[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2533-69-9 | [2] |

| Molecular Formula | C₃H₄Cl₃NO | [3] |

| Molecular Weight | 176.43 g/mol | [3] |

| Density | 1.425 g/mL at 25 °C | [4] |

| Boiling Point | 148-149 °C | [4] |

| Melting Point | -30 °C | |

| Flash Point | 74 °C (165.2 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.478 | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the base-catalyzed addition of methanol (B129727) to trichloroacetonitrile (B146778). This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of trichloroacetimidates.[5]

Materials:

-

Methanol (anhydrous)

-

Trichloroacetonitrile

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Methoxide (NaOMe)

-

Anhydrous dichloromethane (B109758) (DCM) or Diethyl ether

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Syringe

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (or diethyl ether).

-

Addition of Reactants: Add methanol (1.0 equivalent) to the solvent. Cool the solution to 0 °C in an ice bath.

-

Addition of Trichloroacetonitrile: Slowly add trichloroacetonitrile (1.0-1.2 equivalents) to the stirred solution.

-

Catalyst Addition: Add a catalytic amount of a strong, non-nucleophilic base such as DBU (e.g., 0.05 equivalents) or a catalytic amount of sodium methoxide.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.

Safety Note: Trichloroacetonitrile is toxic and volatile. This procedure should be performed in a well-ventilated fume hood.[5]

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent for several key transformations in organic synthesis, including the protection of alcohols, glycosylation reactions, and the synthesis of heterocyclic compounds.

Protection of Alcohols

Trichloroacetimidates are excellent reagents for the protection of alcohols as they react under mild acidic conditions to form the corresponding ethers. The resulting trichloroacetamide (B1219227) byproduct is easily removed.

This protocol is based on general procedures for the use of trichloroacetimidates in alcohol protection.[6]

Materials:

-

Alcohol substrate

-

This compound (1.1-1.5 equivalents)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, diethyl ether, or a mixture of cyclohexane (B81311) and DCM)

-

Catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride diethyl etherate (BF₃·OEt₂), or triflic acid (TfOH))

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve the alcohol (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Addition of Imidate: Add this compound (1.1-1.5 equivalents).

-

Catalyst Addition: Cool the mixture to 0 °C or -78 °C and add a catalytic amount of the Lewis acid (e.g., 0.01-0.1 equivalents).

-

Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Caption: Mechanism of alcohol protection using this compound.

O-Glycosylation Reactions

Glycosyl trichloroacetimidates are widely used as glycosyl donors in the synthesis of oligosaccharides due to their high reactivity and the mild conditions required for their activation.[7][8] While glycosyl trichloroacetimidates are more common, the principle can be extended to the use of simpler trichloroacetimidates in related reactions.

This is a general protocol for glycosylation using a trichloroacetimidate (B1259523) donor.[7]

Materials:

-

Glycosyl acceptor (1.0 equivalent)

-

Glycosyl trichloroacetimidate donor (1.2-2.0 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

-

Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂)

Procedure:

-

Preparation: In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor, glycosyl trichloroacetimidate donor, and activated molecular sieves.

-

Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

-

Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

-

Catalyst Addition: Slowly add a solution of the Lewis acid catalyst in DCM.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Quenching and Workup: Quench the reaction by adding a few drops of triethylamine (B128534) or saturated aqueous sodium bicarbonate.

-

Filtration and Extraction: Filter the mixture through a pad of Celite, wash the pad with DCM, and wash the combined filtrates with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel chromatography.

References

- 1. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2533-69-9 | Chemsrc [chemsrc.com]

- 3. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. surface.syr.edu [surface.syr.edu]

- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2,2,2-trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2,2,2-trichloroacetimidate. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of these properties are also included, alongside a visualization of a key reaction mechanism involving this compound.

Core Physical Properties

This compound is a versatile reagent in organic synthesis, and a thorough understanding of its physical characteristics is crucial for its effective and safe handling in a laboratory setting.[1]

Quantitative Data Summary

The table below summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Units |

| Molecular Formula | C₃H₄Cl₃NO | |

| Molecular Weight | 176.43 | g/mol |

| CAS Number | 2533-69-9 | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.425 | g/mL at 25 °C |

| Boiling Point | 148 - 149 | °C (at 760 mmHg) |

| Melting Point | -30 | °C |

| Refractive Index | 1.478 | n20/D |

| Flash Point | 74 | °C (closed cup) |

| Vapor Pressure | 5.34 | mmHg at 25°C |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] A common and effective method for its determination is the simple distillation method.[2][3]

Methodology: Simple Distillation [2][3]

-

Apparatus Setup: A distillation flask is filled with the liquid sample (a minimum of 5 mL is recommended) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is attached to a collection vessel. A thermometer is placed in the neck of the distillation flask, with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes. This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.

-

Pressure Correction: It is important to record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity.[4][5] While this compound is a liquid at room temperature, this protocol is relevant for compounds it may be synthesized from or converted into. A common method involves using a melting point apparatus like a MelTemp or a Thiele tube.[4]

Methodology: Capillary Method using a Melting Point Apparatus [4][6][7]

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. Pure crystalline compounds typically have a sharp melting range of 0.5-1 °C.[4]

Determination of Density

Density is the mass per unit volume of a substance.[8][9] For liquids, this can be determined using a graduated cylinder and an electronic balance.[10]

Methodology: Mass/Volume Measurement [10][11]

-

Mass Measurement: The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

-

Volume Measurement: A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. To improve accuracy, this procedure should be repeated multiple times and the average density calculated.[10]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be used for identification and purity assessment.[12]

Methodology: Using a Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Reaction Mechanism Visualization

This compound is a key intermediate in various organic reactions, notably in the formation of esters. The following diagram illustrates a proposed mechanism for the esterification of a carboxylic acid using a trichloroacetimidate, which proceeds through a carbocation intermediate.[13]

Caption: Proposed mechanism of esterification using this compound.

This guide provides foundational knowledge on the physical properties of this compound, essential for its application in research and development. The provided experimental protocols offer a starting point for the accurate determination of these properties in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vernier.com [vernier.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. athabascau.ca [athabascau.ca]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. embibe.com [embibe.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate [mdpi.com]

The Advent and Evolution of Trichloroacetimidates in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetimidates have emerged as remarkably versatile and powerful reagents in modern organic synthesis since their initial description. This technical guide provides a comprehensive overview of the discovery, history, and key applications of trichloroacetimidates, with a particular focus on their transformative role in the synthesis of allylic amines via the Overman rearrangement and in complex carbohydrate chemistry through the Schmidt glycosylation. Detailed experimental protocols for seminal reactions, quantitative data on reaction outcomes, and mechanistic insights are presented to equip researchers with a thorough understanding and practical knowledge of this important class of reagents.

Introduction: The Genesis of Trichloroacetimidates

The first synthesis of trichloroacetimidates was reported by Cramer and Hennrich in the late 1950s. Their initial work laid the foundation for the development of a new class of reagents, although their full synthetic potential was not realized for over a decade. These early investigations focused on the fundamental reactivity of trichloroacetimidates, including their rearrangement to N-substituted trichloroacetamides.[1][2]

It was not until the 1970s and 1980s that the broader synthetic utility of trichloroacetimidates was unlocked through the pioneering work of Larry E. Overman and Richard R. Schmidt. Their respective discoveries of the Overman rearrangement and the Schmidt glycosylation reaction elevated trichloroacetimidates to the forefront of synthetic methodology, where they remain indispensable tools for the construction of complex molecules.

The Overman Rearrangement: A Gateway to Allylic Amines

In 1974, Larry E. Overman reported a novel and highly effective method for the synthesis of allylic amines from allylic alcohols, a transformation now known as the Overman rearrangement.[3][4][5][6] This reaction proceeds through the[3][3]-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate (B1259523), which is readily prepared from the corresponding allylic alcohol and trichloroacetonitrile (B146778).

Mechanism of the Overman Rearrangement

The reaction is initiated by the deprotonation of the allylic alcohol with a catalytic amount of base, followed by the addition of the resulting alkoxide to trichloroacetonitrile to form the trichloroacetimidate. This intermediate then undergoes a concerted, suprafacial[3][3]-sigmatropic rearrangement, analogous to the Claisen rearrangement, to yield an allylic trichloroacetamide (B1219227). The thermodynamic driving force for this irreversible rearrangement is the formation of the stable amide bond. Subsequent hydrolysis of the trichloroacetamide furnishes the desired allylic amine.

Experimental Protocol: Synthesis of N-Allyl-2,2,2-trichloroacetamide (A Representative Overman Rearrangement)

Materials:

-

Allyl alcohol

-

Trichloroacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether

-

Anhydrous xylene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Trichloroacetimidate: A solution of allyl alcohol (1.0 equiv) in anhydrous diethyl ether is added dropwise to a stirred suspension of sodium hydride (0.1 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere. The mixture is stirred for 10 minutes, after which trichloroacetonitrile (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude allylic trichloroacetimidate, which is used in the next step without further purification.

-

Rearrangement: The crude trichloroacetimidate is dissolved in anhydrous xylene and heated to reflux (approximately 140 °C). The progress of the rearrangement is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

Work-up and Purification: The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford N-allyl-2,2,2-trichloroacetamide.

Quantitative Data for the Overman Rearrangement

The Overman rearrangement is a high-yielding reaction applicable to a wide range of allylic alcohols.

| Substrate (Allylic Alcohol) | Catalyst/Conditions | Product (Allylic Amine) | Yield (%) | Reference |

| (E)-2-Hexen-1-ol | Thermal (xylene, reflux) | (E)-N-(1-Methyl-2-pentenyl)amine | 81 | Overman, 1976 |

| (Z)-2-Buten-1-ol | Hg(CF₃CO₂)₂ (THF, 25 °C) | (E)-N-(1-Methyl-2-propenyl)amine | 91 | Overman, 1974 |

| 1-Penten-3-ol | Thermal (xylene, reflux) | N-(1-Ethyl-2-propenyl)amine | 85 | Overman, 1976 |

The Schmidt Glycosylation: A Revolution in Carbohydrate Synthesis

In 1980, Richard R. Schmidt and his group introduced the use of glycosyl trichloroacetimidates as effective glycosyl donors, a discovery that has had a profound impact on the field of carbohydrate chemistry.[7] The Schmidt glycosylation method offers several advantages over previous methods, including mild reaction conditions, high yields, and, crucially, a high degree of stereocontrol.

Mechanism of the Schmidt Glycosylation